tert-Butylacetate-trimethylsilylenol ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylacetate-trimethylsilylenol ether is a chemical compound that belongs to the class of silyl enol ethers. These compounds are characterized by the presence of a silicon atom covalently bonded to an alkoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols and as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of tert-Butylacetate-trimethylsilylenol ether typically involves the silylation of enolizable carbonyl compounds. One common method is the reaction of ketones or aldehydes with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out at low temperatures (0-5°C) in a solvent like cyclopentyl methyl ether (CPME) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butylacetate-trimethylsilylenol ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Scientific Research Applications
tert-Butylacetate-trimethylsilylenol ether is widely used in scientific research, particularly in organic chemistry. Its applications include:
Protecting Group: It is used as a protecting group for alcohols during multi-step synthesis to prevent unwanted reactions.
Intermediate: It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butylacetate-trimethylsilylenol ether involves the formation of a silyl enol ether intermediate. The silicon atom in the compound acts as an electrophile, facilitating the transfer of the silyl group to the enolizable carbonyl compound. This process is often catalyzed by bases or acids, depending on the specific reaction conditions . The molecular targets and pathways involved include the activation of the Si-H bond and the abstraction of an α-proton from the intermediate silylcarboxonium ion .
Comparison with Similar Compounds
tert-Butylacetate-trimethylsilylenol ether can be compared with other silyl ethers, such as:
Trimethylsilyl ether (TMS): Less hydrolytically stable compared to this compound.
tert-Butyldimethylsilyl ether (TBS): More hydrolytically stable and commonly used as a protecting group.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis but is more challenging to introduce.
These compounds are selected based on their stability and ease of introduction/removal under various reaction conditions, highlighting the unique balance of stability and reactivity offered by this compound.
Properties
Molecular Formula |
C9H20O3Si |
---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
tert-butyl 2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)12-8(10)7-11-13(4,5)6/h7H2,1-6H3 |
InChI Key |
STRGWMWDBCGFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.